molecular formula C4H4ClN3 B018116 4-Amino-6-chloropyrimidine CAS No. 5305-59-9

4-Amino-6-chloropyrimidine

Cat. No.: B018116
CAS No.: 5305-59-9
M. Wt: 129.55 g/mol
InChI Key: DUKKRSPKJMHASP-UHFFFAOYSA-N
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Description

4-Amino-6-chloropyrimidine (CAS: 5305-59-9) is a heterocyclic aromatic compound with the molecular formula C₄H₄ClN₃ and a molecular weight of 129.55 g/mol. It is a white-yellow crystalline powder with a melting point of 220°C and is commercially available with ≥98.0% purity . Structurally, it features a pyrimidine ring substituted with an amino group at position 4 and a chlorine atom at position 4. This compound is widely utilized as a precursor in pharmaceuticals, agrochemicals, and materials science due to its dual reactive sites (amino and chloro groups), enabling diverse functionalization pathways .

Preparation Methods

Direct Chlorination of Hydroxypyrimidine Precursors

Phosphorus Oxychloride-Mediated Chlorination

A prominent method for introducing chlorine atoms into pyrimidine systems involves phosphorus oxychloride (POCl₃). While primarily documented for synthesizing 2,4-diamino-6-chloropyrimidine , this approach offers insights into chlorination mechanics applicable to 4-amino-6-chloropyrimidine.

Reaction Mechanism :
2,4-Diamino-6-hydroxypyrimidine reacts with excess POCl₃ at 90–110°C, forming 2,4-di(dichlorophosphoryl)amino-6-chloropyrimidine. Subsequent alcohol quenching (e.g., ethanol) yields the hydrochloride salt, which is neutralized with ammonia to isolate the final product .

Optimized Parameters :

ParameterValue
DAHP:POCl₃ weight ratio3.5:1
Reaction temperature105°C
Reaction time6 hours
Quenching solventEthanol

This method achieves >90% yield but requires careful handling of POCl₃, a corrosive and moisture-sensitive reagent . The distillative recovery of excess POCl₃ enhances cost-effectiveness for industrial applications.

Ammonolysis of 4,6-Dichloropyrimidine

Atmospheric-Pressure Ammonia Substitution

The most direct route to this compound involves selective ammonolysis of 4,6-dichloropyrimidine (DCP). Patent CN102516182B details a scalable, impurity-controlled process:

Synthetic Protocol :

  • Ammonolysis : DCP reacts with aqueous ammonia (30–60°C, atmospheric pressure) at a 1:2–8 molar ratio.

  • Crystallization : Cooling to 4°C precipitates the product, which is vacuum-dried.

  • Purity Control : Maintain reaction temperature ≤60°C to suppress byproducts like bis(6-chloropyrimidin-4-yl)amine .

Performance Metrics :

MetricResult
Yield89.4–92.3%
Purity (HPLC)≥99.3%
Key impurity≤0.6%

Case Study :
In a 20 L reactor, 5.0 kg DCP and 10.01 kg water reacted with 2.77 kg ammonia at 55–60°C for 6 hours. Post-crystallization yielded 4.015 kg product (92.3% yield, 99.3% purity) .

Industrial-Scale Production Considerations

Process Intensification

The ammonolysis route dominates industrial production due to:

  • Material Efficiency : DCP is commercially available at $120–150/kg, making it cost-effective.

  • Solvent Recycling : Aqueous reaction media allow >95% solvent recovery via distillation .

  • Safety : Avoids hazardous chlorination agents like POCl₃.

Equipment Design :

  • Glass-lined reactors prevent corrosion from ammonia.

  • Automated temperature control (±1°C) minimizes byproduct formation.

Comparative Analysis of Synthesis Routes

ParameterPOCl₃ Method Ammonolysis
Starting materialDAHP4,6-Dichloropyrimidine
Reaction scaleMulti-kilogramIndustrial (20 L+)
Yield90%92%
Purity99.3%99.3%
Key hazardPOCl₃ handlingAmmonia exposure
ByproductsPhosphatesDi-aminated species

The ammonolysis method excels in safety and scalability, whereas POCl₃-based routes suit specialized diaminochloropyrimidines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Agents

Recent studies have demonstrated that derivatives of 4-amino-6-chloropyrimidine exhibit antiviral properties, particularly against herpes simplex virus (HSV) and influenza viruses. For instance, research indicates that substituting purine with pyrimidine fragments can lead to varying antiviral activities. In vitro evaluations showed that certain conjugates of this compound displayed moderate activity against HSV-1, including strains resistant to acyclovir .

Table 1: Antiviral Activity of this compound Derivatives

CompoundVirus TypeIC50 (µM)Selectivity Index
RS-5bHSV-192< 8
RS-5aInfluenza A>10Low

1.2 Anticancer Research

The compound has also been investigated for its potential anticancer properties. Studies suggest that modifications to the pyrimidine ring can enhance the cytotoxicity of certain derivatives against cancer cell lines. The presence of the amino group at position 4 and chlorine at position 6 is critical for activity, influencing both the mechanism of action and efficacy .

Agrochemical Applications

This compound is explored in the synthesis of herbicides and fungicides due to its ability to inhibit specific enzymes involved in plant metabolism. Research has shown that compounds derived from this pyrimidine can effectively target weed species while exhibiting low toxicity to crops.

Case Study: Synthesis of Herbicides

A study reported the synthesis of several herbicidal agents using this compound as a precursor. These compounds demonstrated effective inhibition of key metabolic pathways in target weeds, showcasing their potential for agricultural use .

Synthetic Chemistry

3.1 Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a valuable intermediate for constructing more complex molecules. Its reactivity allows for various transformations, such as cross-coupling reactions with aryl halides, leading to diverse functionalized products .

Table 2: Cross-Coupling Reactions Using this compound

Reaction TypeConditionsYield (%)
Coupling with Aryl HalidePd catalyst, base70-85
Nucleophilic SubstitutionStrong nucleophile50-75

Mechanism of Action

The mechanism of action of 4-Amino-6-chloropyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by forming hydrogen bonds with active site residues, thereby blocking their activity. The compound’s ability to undergo nucleophilic substitution allows it to modify biological molecules and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

The reactivity and applications of 4-amino-6-chloropyrimidine are strongly influenced by its substitution pattern. Below is a comparative analysis with structurally related pyrimidine derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Melting Point/Properties Key Applications
This compound 5305-59-9 C₄H₄ClN₃ -NH₂ (C4), -Cl (C6) 220°C Pharmaceutical intermediates, electrochemical coupling
4-Amino-2-chloropyrimidine 7461-50-9 C₄H₄ClN₃ -NH₂ (C4), -Cl (C2) Not reported Less studied; positional isomer with altered electronic effects
6-Chloro-4-hydroxypyrimidine 4765-77-9 C₄H₃ClN₂O -OH (C4), -Cl (C6) Not reported Potential precursor for agrochemicals
4-Amino-6-chloro-5-methylpyrimidine 14394-56-0 C₅H₆ClN₃ -NH₂ (C4), -Cl (C6), -CH₃ (C5) Not reported Enhanced steric effects; modified reactivity in nucleophilic substitutions
4-Amino-6-chloro-2-diethylaminopyrimidine 3289-38-1 C₈H₁₃ClN₄ -NH₂ (C4), -Cl (C6), -N(CH₂CH₃)₂ (C2) Not reported Bulky substituent for targeted drug design

Physicochemical Properties

  • Solubility: The amino group in this compound enhances water solubility compared to non-aminated analogs like 6-chloro-4-hydroxypyrimidine .
  • Stability : Chlorine at C6 increases stability toward hydrolysis relative to hydroxyl-substituted analogs, making it preferable for long-term storage .

Biological Activity

4-Amino-6-chloropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by an amino group at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring. This structural configuration contributes to its reactivity and biological activity. The synthesis of this compound typically involves nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles to create derivatives with enhanced biological properties.

Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties. In a study assessing its activity against herpes simplex virus type 1 (HSV-1), it was found that derivatives of this compound showed varying degrees of antiviral effectiveness. For instance, certain derivatives displayed moderate activity against both acyclovir-sensitive and resistant strains of HSV-1, with selectivity indices indicating their potential as antiviral agents .

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
5a9.2734.63<4
5e--6

The above table summarizes the cytotoxicity and antiviral activity of selected derivatives, highlighting their potential therapeutic applications.

Antimalarial Activity

In addition to its antiviral effects, this compound derivatives have been evaluated for antimalarial activity against Plasmodium falciparum. A study reported that several synthesized compounds exhibited significant inhibitory effects against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains, with IC50 values ranging from 5.26 to 106.76 µg/ml .

CompoundStrainIC50 (µg/ml)
3d3D75.26
3eDd24.71

This data indicates the potential of these compounds in addressing malaria, particularly in light of increasing drug resistance.

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit various cancer cell lines, including human prostate (PC3), kidney (CAKI-1), and cervix carcinoma (HeLa) cells. The cytostatic activity of these compounds was evaluated using cell viability assays, demonstrating their ability to impede cell proliferation .

Cell LineEC50 (µM)
PC313
CAKI-1-
HeLa-

The results suggest that modifications to the pyrimidine structure can enhance anticancer efficacy.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors involved in viral replication and cancer cell proliferation. For instance, it has been shown to inhibit enzymes such as glutathione S-transferase (GST), which plays a critical role in detoxification processes within cells . The inhibition constants (Ki) for various derivatives indicate their potency as enzyme inhibitors.

Case Studies

  • Antiviral Evaluation : In a study focusing on the antiviral effects against HSV-1, several derivatives were synthesized and tested for their ability to suppress virus-induced cytopathogenic effects in cell cultures. The most active derivative exhibited an IC50 value significantly lower than that of standard antiviral drugs like acyclovir .
  • Antimalarial Screening : A virtual library was created by modifying the structure of this compound, leading to the identification of several potent antimalarial agents through in silico screening followed by synthesis and biological evaluation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-6-chloropyrimidine, and how are intermediates characterized?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A classic method involves refluxing 4-amino-6-hydroxypyrimidine with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with chlorine . Post-synthesis, intermediates are characterized using elemental analysis (e.g., C, H, N content) and NMR spectroscopy. For example, reports a 43% yield after crystallization from ethyl acetate-petroleum ether, with elemental analysis confirming purity (C: 70.29%, H: 5.81%, N: 13.88%) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. highlights challenges in observing NH₂ signals in trifluoroacetic acid due to solubility limitations .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (C₄H₄ClN₃, MW 129.55) .
  • Elemental Analysis : Used to validate empirical formulas (e.g., C: 70.34%, H: 5.58%, N: 13.67% theoretical vs. observed) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The chlorine atom at position 6 serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. demonstrates that bulky substituents (e.g., diphenylmethyl groups) at position 5 alter reaction pathways, leading to unexpected byproducts like 2,6-diamino-4-hydroxypyrimidine derivatives due to steric hindrance . Kinetic studies under varying temperatures (e.g., 150°C in alcoholic ammonia) can quantify substituent effects .

Q. How can conflicting solubility data for this compound derivatives be resolved?

  • Data Contradiction : reports solubility in acetic acid during synthesis, while notes limited solubility in CDCl₃, requiring (CD₃)₂SO or trifluoroacetic acid for NMR .
  • Resolution :

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution.
  • Derivatization : Introduce solubilizing groups (e.g., methyl, ethyl) temporarily during analysis .

Q. What strategies optimize the purification of this compound derivatives with low crystallinity?

  • Methodology :

  • Crystallization : Use mixed solvents (e.g., EtOAc-petroleum ether) to enhance crystal formation .
  • Chromatography : Employ silica gel chromatography for non-crystalline compounds, with TLC monitoring (Rf values in 1:1 hexane-EtOAc) .

Q. Analytical and Mechanistic Challenges

Q. Why do competing substitution and elimination pathways occur in reactions of this compound with alcohols?

  • Mechanistic Insight : In , benzhydrol reacts with this compound to yield two products: 4-amino-5-(diphenylmethyl)-6-hydroxypyrimidine (major) and 4-[(diphenylmethyl)amino]-6-hydroxypyrimidine (minor). The major product forms via nucleophilic aromatic substitution (Cl⁻ displacement), while the minor product results from amine group alkylation, influenced by steric effects and reaction temperature .

Q. How can computational modeling predict the regioselectivity of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals. For instance, the electron-withdrawing chlorine atom at position 6 directs electrophilic attacks to position 5, validated by experimental results in and .

Properties

IUPAC Name

6-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKKRSPKJMHASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285521
Record name 4-Amino-6-chloropyrimidine
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Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5305-59-9
Record name 5305-59-9
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Record name 4-Amino-6-chloropyrimidine
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Record name 4-Amino-6-chloropyrimidine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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